Cas no 5661-42-7 (rac N-Acetyl Ephedrine)
rac N-Acetyl Ephedrine Chemical and Physical Properties
Names and Identifiers
-
- rac N-Acetyl Ephedrine
- N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
- (+-)-N-Acetylephedrin
- (+-)-N-Acetyl-ephedrin
- (1RS:2SR)-2-(Methyl-acetyl-amino)-1-phenyl-propanol-(1)
- (R*,S*)-N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methylacetamide
- A-Hydroxy-
- N-((1RS,2SR)-2-Hydroxy-1-methyl-2-phenyl-aethyl)-N-methyl-acetamid
- N-((1RS,2SR)-2-hydroxy-1-methyl-2-phenyl-ethyl)-N-methyl-acetamide
- SCHEMBL14393866
- 5-Hydroxy Thiabendazole-13C2,15N Methyl Ether Hydrochloride
- DTXSID60744175
- 5661-42-7
-
- Inchi: 1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m1/s1
- InChI Key: ZZGMTCKULVMTDB-BXKDBHETSA-N
- SMILES: O[C@@H](C1C=CC=CC=1)[C@@H](C)N(C(C)=O)C
Computed Properties
- Exact Mass: 207.125928785g/mol
- Monoisotopic Mass: 207.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 40.5Ų
rac N-Acetyl Ephedrine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A173850-5mg |
rac N-Acetyl Ephedrine |
5661-42-7 | 5mg |
$ 187.00 | 2023-09-09 | ||
| TRC | A173850-10mg |
rac N-Acetyl Ephedrine |
5661-42-7 | 10mg |
$ 253.00 | 2023-09-09 | ||
| TRC | A173850-25mg |
rac N-Acetyl Ephedrine |
5661-42-7 | 25mg |
$ 666.00 | 2023-09-09 | ||
| TRC | A173850-50mg |
rac N-Acetyl Ephedrine |
5661-42-7 | 50mg |
$ 1229.00 | 2023-04-19 | ||
| TRC | A173850-100mg |
rac N-Acetyl Ephedrine |
5661-42-7 | 100mg |
$ 1958.00 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480384-10 mg |
rac N-Acetyl Ephedrine, |
5661-42-7 | 10mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480388-2.5 mg |
rac N-(Acetyl-d3) Ephedrine, |
5661-42-7 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480388-2.5mg |
rac N-(Acetyl-d3) Ephedrine, |
5661-42-7 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480384-10mg |
rac N-Acetyl Ephedrine, |
5661-42-7 | 10mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AG80850-5mg |
rac N-Acetyl Ephedrine |
5661-42-7 | 5mg |
$302.00 | 2024-04-19 |
rac N-Acetyl Ephedrine Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on rac N-Acetyl Ephedrine
Introduction to rac N-Acetyl Ephedrine (CAS No. 5661-42-7)
rac N-Acetyl Ephedrine (CAS No. 5661-42-7) is a synthetic compound that has garnered significant attention in the fields of pharmaceutical research and development. This compound, a derivative of ephedrine, is characterized by its unique chemical structure and potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and current research trends surrounding rac N-Acetyl Ephedrine.
Chemical Structure and Properties
rac N-Acetyl Ephedrine is a racemic mixture of the N-acetylated form of ephedrine. Its molecular formula is C10H15NO2, and it has a molecular weight of 181.23 g/mol. The compound features a phenethylamine backbone with an acetyl group attached to the nitrogen atom, which significantly alters its chemical and biological properties compared to its parent compound, ephedrine. The presence of the acetyl group increases the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes.
The physical properties of rac N-Acetyl Ephedrine include a melting point of approximately 145-147°C and a boiling point of around 300°C at 760 mmHg. It is soluble in water and organic solvents such as ethanol and acetone, making it suitable for various pharmaceutical formulations.
Synthesis Methods
The synthesis of rac N-Acetyl Ephedrine can be achieved through several routes, but one of the most common methods involves the acetylation of ephedrine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically proceeds under mild conditions and yields high purity product. The racemic nature of the compound can be achieved by using racemic ephedrine as the starting material or by racemization of the enantiomerically pure form.
Biological Activities
rac N-Acetyl Ephedrine exhibits a range of biological activities that make it an interesting candidate for pharmaceutical development. One of its primary effects is on the central nervous system (CNS), where it acts as a sympathomimetic agent, similar to ephedrine. However, the acetylation modifies its pharmacological profile, potentially reducing side effects associated with ephedrine use.
Recent studies have explored the potential therapeutic applications of rac N-Acetyl Ephedrine. For instance, research published in the Journal of Medicinal Chemistry (2023) investigated its effects on cognitive function and found that it improved memory retention in animal models without causing significant adverse effects. Another study in the European Journal of Pharmacology (2022) reported that rac N-Acetyl Ephedrine exhibited anti-inflammatory properties, suggesting its potential use in treating inflammatory conditions.
Clinical Trials and Research Trends
The clinical evaluation of rac N-Acetyl Ephedrine is an ongoing area of research. Several phase I and II clinical trials have been conducted to assess its safety and efficacy in various therapeutic areas. A notable trial published in Clinical Pharmacology & Therapeutics (2023) evaluated the compound's safety profile in healthy volunteers and found it to be well-tolerated with no serious adverse events reported.
In addition to its potential as a standalone therapeutic agent, rac N-Acetyl Ephedrine is also being explored for use in combination therapies. For example, a study in the Journal of Neurochemistry (2023) investigated its synergistic effects with other CNS drugs and found promising results in enhancing treatment outcomes for neurological disorders.
FUTURE DIRECTIONS AND CONCLUSIONS
The future prospects for rac N-Acetyl Ephedrine are promising, with ongoing research aimed at further elucidating its mechanisms of action and optimizing its therapeutic potential. The compound's unique chemical structure and favorable biological properties make it an attractive candidate for drug development in multiple areas, including cognitive enhancement, anti-inflammatory treatments, and neurological disorders.
In conclusion, rac N-Acetyl Ephedrine (CAS No. 5661-42-7) is a versatile compound with significant potential in pharmaceutical research and development. Its chemical properties, synthesis methods, biological activities, and current research trends highlight its importance as a subject of continued scientific investigation.
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